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Compound of Interest

Compound Name:
3,5-Dimethyl-2-

methoxyacetophenone

CAS No.: 147623-18-5; 55169-98-7

Cat. No.: B2457890

Get Quote

Executive Chemical Profile
Compound: 3,5-Dimethyl-2-methoxyacetophenone CAS Registry Number: 55169-98-7

Synonyms: 1-(2-methoxy-3,5-dimethylphenyl)ethanone; 2'-Methoxy-3',5'-

dimethylacetophenone Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol Core

Application: Advanced intermediate for pharmaceutical synthesis (e.g., benzofuran derivatives,

kinase inhibitor scaffolds).[1]

This compound is a Tier 3 Specialty Intermediate. Unlike commodity solvents or common

reagents, it is rarely held in bulk stock by major distributors. Researchers must often choose

between high-cost custom synthesis procurement or in-house preparation from the more

available phenolic precursor.[1]
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Supply Chain Reality
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Current market data indicates that CAS 55169-98-7 is frequently listed as "Non-Stock" or

"Inquire" by Tier 1 vendors (Sigma-Aldrich, Fisher).[1] Immediate availability is typically

restricted to specialized building-block vendors (Oakwood, Fluorochem) or custom synthesis

houses.

Comparative Cost Analysis (Research Grade)
The following table contrasts the cost of direct procurement versus the "In-House Synthesis"

route using the commercially available precursor, 2'-Hydroxy-3',5'-dimethylacetophenone (CAS

1198-66-9).

Procurement
Method

Primary
Vendor Types

Estimated
Lead Time

Estimated
Cost (5g)

Risk Profile

Direct Purchase

Fluorochem,

Oakwood, BLD

Pharm

2–6 Weeks

(Import)
$450 – $800+

High (Stock

reliability, Batch

variability)

In-House

Synthesis

TCI, Sigma (for

Precursor)
2–3 Days $120 – $180

Low (Control

over purity)

Strategic Recommendation: For requirements <10g, In-House Synthesis is the superior

strategy. It reduces cost by >70% and eliminates lead-time uncertainty.[1] The precursor (CAS

1198-66-9) is a stable, cataloged item often used in fragrance and polymer chemistry.[1]

Technical Protocol: In-House Synthesis (The "Make"
Option)[1]
This section provides a self-validating protocol to synthesize 3,5-Dimethyl-2-
methoxyacetophenone from 2'-Hydroxy-3',5'-dimethylacetophenone. This O-methylation is

robust, high-yielding (>90%), and scalable.[1]
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Reaction Pathway
The synthesis utilizes a standard Williamson ether synthesis or methylation using Dimethyl

Sulfate (DMS) or Methyl Iodide (MeI).

2'-Hydroxy-3',5'-dimethylacetophenone
(CAS 1198-66-9)

Intermediate:
Phenolate Anion

Deprotonation

Reagents:
MeI or DMS

K2CO3, Acetone, Reflux

3,5-Dimethyl-2-methoxyacetophenone
(CAS 55169-98-7)

Methylation (SN2)

Click to download full resolution via product page

Figure 1: Synthetic pathway for the conversion of the hydroxy-precursor to the target methoxy-

ether.

Step-by-Step Methodology
Reagents:

Precursor: 2'-Hydroxy-3',5'-dimethylacetophenone (1.0 eq)

Methylating Agent: Methyl Iodide (1.5 eq) [Alt: Dimethyl Sulfate]

Base: Potassium Carbonate (anhydrous, 2.0 eq)

Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Protocol:

Setup: Charge a round-bottom flask with 2'-Hydroxy-3',5'-dimethylacetophenone (e.g., 5.0 g,

30.5 mmol) and anhydrous K₂CO₃ (8.4 g, 61.0 mmol) in Acetone (50 mL).

Addition: Add Methyl Iodide (2.85 mL, 45.7 mmol) dropwise under stirring. Caution: MeI is

toxic and volatile. Work in a fume hood.

Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC

(Hexane/EtOAc 8:2). The starting material (phenol) will have a lower Rf and may stain with
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FeCl₃ (violet); the product will not.

Workup:

Cool to room temperature.

Filter off the inorganic salts (K₂CO₃/KI).

Concentrate the filtrate under reduced pressure.

Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and

Brine.

Dry over MgSO₄ and concentrate.

Purification: The crude oil is typically >95% pure. If necessary, purify via short-path distillation

or silica flash chromatography.

Quality Assurance: Self-Validating System
To ensure "Research Grade" integrity (>98%), the synthesized or purchased compound must

undergo the following QC workflow.

QC Decision Logic
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Crude/Purchased Sample

1H-NMR Analysis
(CDCl3)

Check: Methoxy Singlet?
(~3.8 ppm, 3H)

Check: Phenolic OH?
(>10 ppm)

Yes

FAIL: Reprocess

No (Wrong Product)

PASS: Research Grade

No (Clean)

Action: NaOH Wash
(Remove Phenol)

Yes (Impure)
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Figure 2: Quality Control Logic Flow. The absence of the phenolic proton is the critical purity

indicator.

Analytical Specifications
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1H NMR (CDCl₃, 400 MHz):

δ 2.30, 2.35: Two singlets (3H each) corresponding to Ar-CH₃ at positions 3 and 5.

δ 2.60: Singlet (3H) for Acetyl CH₃.

δ 3.75–3.85: Distinct singlet (3H) for O-CH₃. Note: This peak confirms successful

methylation.[1]

δ 7.0–7.5: Aromatic protons (2H).

Critical Impurity Marker: Any broad singlet >10 ppm indicates unreacted starting material

(Phenol).

Handling & Safety Profile
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Methoxy-acetophenones

can be light-sensitive over long periods.[1]

Hazards:

H302: Harmful if swallowed.

H315/H319: Causes skin and serious eye irritation.

Precursor Note: Methyl Iodide is a known carcinogen; use appropriate PPE and

containment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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